molecular formula C14H24O8 B10778692 Valproic acid acyl-D-glucuronide

Valproic acid acyl-D-glucuronide

Cat. No.: B10778692
M. Wt: 320.34 g/mol
InChI Key: XXKSYIHWRBBHIC-JLERCCTOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Valproic acid acyl-D-glucuronide is a metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug. This compound is formed through the conjugation of valproic acid with glucuronic acid, a process facilitated by the enzyme UDP-glucuronosyltransferase. The formation of this metabolite is a crucial step in the metabolism and excretion of valproic acid in the human body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Valproic acid acyl-D-glucuronide is synthesized in the liver through the action of UDP-glucuronosyltransferase enzymes. The reaction involves the conjugation of valproic acid with glucuronic acid, resulting in the formation of the acyl-D-glucuronide metabolite .

Industrial Production Methods: While the industrial production of this compound is not common, the synthesis of valproic acid itself involves the oxidation of 2-propylpentanoic acid. The glucuronidation process is typically studied in vitro using liver microsomes or recombinant enzymes to understand the metabolic pathways and potential drug interactions .

Chemical Reactions Analysis

Types of Reactions: Valproic acid acyl-D-glucuronide undergoes several chemical reactions, including hydrolysis, transacylation, and glycation. These reactions are significant in understanding the stability and reactivity of the compound .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include valproic acid, glucuronic acid, and various protein adducts. These products are essential in understanding the pharmacokinetics and potential toxicity of valproic acid .

Scientific Research Applications

Valproic acid acyl-D-glucuronide has several scientific research applications:

Mechanism of Action

The mechanism of action of valproic acid acyl-D-glucuronide involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Valproic acid acyl-D-glucuronide can be compared with other acyl glucuronides formed from carboxylic acid-containing drugs:

Properties

Molecular Formula

C14H24O8

Molecular Weight

320.34 g/mol

IUPAC Name

(2S,3S,4S,5R)-3,4,5-trihydroxy-6-(2-propylpentanoyloxy)oxane-2-carboxylic acid

InChI

InChI=1S/C14H24O8/c1-3-5-7(6-4-2)13(20)22-14-10(17)8(15)9(16)11(21-14)12(18)19/h7-11,14-17H,3-6H2,1-2H3,(H,18,19)/t8-,9-,10+,11-,14?/m0/s1

InChI Key

XXKSYIHWRBBHIC-JLERCCTOSA-N

Isomeric SMILES

CCCC(CCC)C(=O)OC1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O

Canonical SMILES

CCCC(CCC)C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.